molecular formula C7H4ClFN4 B12281604 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole CAS No. 1069473-60-4

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole

Cat. No.: B12281604
CAS No.: 1069473-60-4
M. Wt: 198.58 g/mol
InChI Key: XCVPNZQRQFXICD-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. It is part of the tetrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both chlorine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole typically involves the reaction of 2-fluoroaniline with sodium azide and a chlorinating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. The process can be summarized as follows:

    Step 1: Nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline.

    Step 2: Reduction of 2-fluoro-4-nitroaniline to 2-fluoro-4-aminophenylamine.

    Step 3: Reaction of 2-fluoro-4-aminophenylamine with sodium azide and a chlorinating agent to form this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The tetrazole ring can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild temperatures.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrazoles with different functional groups.

    Oxidation Reactions: Oxidized derivatives of the tetrazole ring.

    Reduction Reactions: Reduced forms of the compound, such as amines.

Scientific Research Applications

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2-Fluorophenyl)-1H-Pyrazole: Similar in structure but with a pyrazole ring instead of a tetrazole ring.

    5-Chloro-1-(2-Fluorophenyl)-1H-Imidazole: Contains an imidazole ring, offering different reactivity and applications.

    5-Chloro-1-(2-Fluorophenyl)-1H-Triazole: Features a triazole ring, which can lead to different chemical properties.

Uniqueness

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole is unique due to its tetrazole ring, which provides distinct reactivity and potential for various applications. The combination of chlorine and fluorine atoms further enhances its chemical versatility and potential for diverse scientific research applications.

Properties

CAS No.

1069473-60-4

Molecular Formula

C7H4ClFN4

Molecular Weight

198.58 g/mol

IUPAC Name

5-chloro-1-(2-fluorophenyl)tetrazole

InChI

InChI=1S/C7H4ClFN4/c8-7-10-11-12-13(7)6-4-2-1-3-5(6)9/h1-4H

InChI Key

XCVPNZQRQFXICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)Cl)F

Origin of Product

United States

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